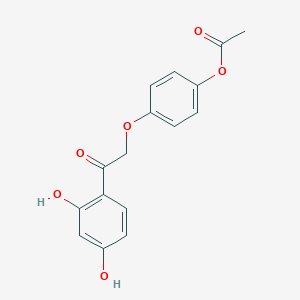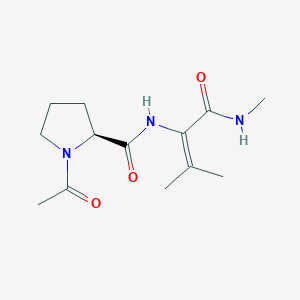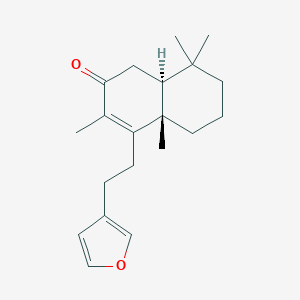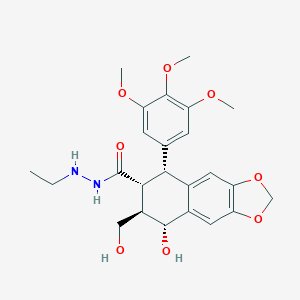
3-Chloro-4-(trifluoromethoxy)benzonitrile
Vue d'ensemble
Description
“3-Chloro-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 129604-26-8 . It has a molecular weight of 221.57 and its IUPAC name is 3-chloro-4-(trifluoromethoxy)benzonitrile .
Molecular Structure Analysis
The InChI code for “3-Chloro-4-(trifluoromethoxy)benzonitrile” is 1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Chloro-4-(trifluoromethoxy)benzonitrile” is a solid at room temperature .Applications De Recherche Scientifique
I have conducted searches to gather information on the scientific research applications of 3-Chloro-4-(trifluoromethoxy)benzonitrile, but the available data is limited. Below are some applications based on the information found:
Synthesis of Fluvoxamine
This compound is a key intermediate in the synthesis of fluvoxamine , an antidepressant used in the treatment of major depressive disorder and anxiety disorders .
Nickel-Catalyzed Arylcyanation Reaction
It participates in nickel-catalyzed arylcyanation reactions, which are useful in organic synthesis for creating complex molecules .
Trifluoromethoxylation Reagents
The trifluoromethoxy group has unique features that make it valuable in various fields, including pharmaceuticals and agrochemicals. However, synthesizing CF3O-containing compounds remains challenging, and recent advances in trifluoromethoxylation reagents aim to make these compounds more accessible .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been found to participate in nickel-catalyzed arylcyanation reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that the compound should be stored in a sealed, dry environment at room temperature for optimal stability .
Propriétés
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKCOGUNHYXLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378745 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)benzonitrile | |
CAS RN |
129604-26-8 | |
| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)





![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)





